2,2-Dimethylpropane-1,3-diyl bisheptanoate

Description

Contextualization within Diester Chemistry and Neopentyl Glycol Derivatives

Diesters are a class of organic compounds formed by the reaction of a diol with two equivalents of a carboxylic acid. They are recognized for their excellent thermal stability and lubricity. Neopentyl glycol (NPG), a diol with a quaternary carbon atom, is a common building block for high-performance esters. wikipedia.org Derivatives of NPG, such as 2,2-dimethylpropane-1,3-diyl bisheptanoate, inherit the structural advantages of the neopentyl core, which provides steric hindrance that protects the ester linkages from hydrolysis and thermal degradation. mdpi.com This structural feature is a key differentiator from linear diesters and contributes to their superior performance in demanding applications. wikipedia.org

The properties of neopentyl glycol diesters can be tailored by varying the carboxylic acid used in their synthesis. For instance, the use of heptanoic acid results in a compound with a unique balance of viscosity, volatility, and lubricating properties. Academic research often compares the performance of different NPG esters to understand the structure-property relationships that govern their functionality.

Academic Significance and Research Focus on this compound

The academic significance of this compound stems from its potential as a high-performance, and in some cases, a "green" or environmentally friendly alternative to conventional mineral oil-based products. analis.com.my Research has been particularly focused on its synthesis and performance in specialized applications.

A notable area of investigation is the "green synthesis" of this compound. A 2020 study published in Enzyme and Microbial Technology detailed a solvent-free enzymatic synthesis using an immobilized lipase (B570770), Novozym® 435. nih.gov This research highlights a move towards more sustainable chemical manufacturing processes. The study explored various reaction strategies to optimize the yield, such as the stepwise addition of heptanoic acid to overcome substrate inhibition. nih.gov

The following table summarizes the optimized conditions and results from this enzymatic synthesis study:

| Parameter | Value |

| Biocatalyst | Novozym® 435 |

| Catalyst Concentration | 7.5% (w/w) |

| Temperature | 70 °C |

| Reaction Medium | Solvent-free |

| Initial Yield | 90% |

| Final Conversion (after addition of more neopentyl glycol) | 95% |

Data from a study on the enzymatic synthesis of neopentyl glycol diheptanoate. nih.gov

Another significant research focus is its application as a biolubricant base stock. A study in the Malaysian Journal of Analytical Sciences investigated the synthesis of a neopentyl glycol diester from palm oil fatty acids and characterized its physicochemical properties for lubricant applications. analis.com.my The findings demonstrated good oxidative stability, a high flash point, and a high viscosity index, making it a plausible candidate for biolubricant formulations. analis.com.my

The key physicochemical properties of the palm-based neopentyl glycol diester are presented in the table below:

| Property | Value |

| Oxidative Stability (Onset Temperature) | 184 °C |

| Pour Point | 10 °C |

| Flash Point | 235 °C |

| Viscosity Index | 160 |

| Yield | 90% |

Data from a study on neopentyl glycol diester as a biolubricant base stock. analis.com.my

Furthermore, research has explored the potential of palm-based neopentyl glycol diesters as a green insulating oil for transformers. A study published in Current Organic Synthesis highlighted its high flash point and breakdown voltage compared to mineral oil. researchgate.net

Overview of the Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is characterized by a focus on its synthesis, particularly through environmentally friendly routes, and its potential applications as a high-performance fluid. Its use in the cosmetics industry as an emollient and skin-conditioning agent is also well-documented in commercial literature. atamanchemicals.comcovalo.com

However, several knowledge gaps remain in the academic literature. While its potential as a lubricant is recognized, there is a lack of comprehensive studies on its tribological performance under a wide range of conditions, including detailed wear and friction characteristics. Further research is also needed to fully understand its long-term stability and compatibility with various additives in complex lubricant and cosmetic formulations.

Moreover, while the biodegradability of neopentyl glycol itself has been studied, specific data on the biodegradability of this compound is not widely available in academic publications. zbaqchem.com A deeper understanding of its environmental fate would be crucial for its broader adoption as a "green" chemical. The exploration of its properties as a plasticizer in academic settings also appears to be an area with potential for further investigation. jiuanchemical.com

Synthesis of 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol)

The industrial production of neopentyl glycol is primarily achieved through a process that involves the aldol (B89426) addition of isobutyraldehyde (B47883) and formaldehyde (B43269), followed by the reduction of the resulting intermediate. wikipedia.orgmdpi.com This method has become the dominant commercial route due to its efficiency. atamanchemicals.com

Aldol Addition and Subsequent Reduction Protocols for Diol Synthesis

The synthesis of neopentyl glycol begins with a crossed aldol condensation reaction between isobutyraldehyde and formaldehyde. mdpi.com This reaction forms the intermediate compound, 3-hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde (HPA). wikipedia.orgmdpi.com

Following the initial aldol addition, the HPA intermediate is converted to neopentyl glycol through one of two primary reduction pathways:

Cannizzaro Reaction : In this route, the HPA reacts with an excess of formaldehyde in the presence of a strong base. wikipedia.org One molecule of HPA is reduced to neopentyl glycol while a molecule of formaldehyde is oxidized to formic acid (or its salt, formate).

Catalytic Hydrogenation : This is the more common industrial method, where the aldehyde group of HPA is catalytically hydrogenated to a primary alcohol, yielding neopentyl glycol. wikipedia.orgmdpi.com This process is favored for its high selectivity and yield. mdpi.com

Catalytic Systems Employed in the Industrial and Laboratory-Scale Production of the Diol

For the initial aldol condensation step, basic catalysts are employed. These are typically tertiary amines, such as triethylamine, or alkali metal compounds like alkali metal hydroxides or carbonates. pnu.ac.ir

In the subsequent hydrogenation of hydroxypivaldehyde, various metal-based catalysts are used. Common systems include:

Nickel-based catalysts : Raney nickel is a frequently used catalyst for this reduction. mdpi.com

Copper-based catalysts : Systems such as copper chromite, copper-aluminum, and copper oxide/zinc oxide are also employed. mdpi.com

Noble metal catalysts : Palladium on carbon is another effective catalyst for the hydrogenation step. wikipedia.org

The table below summarizes the catalysts used in the synthesis of neopentyl glycol.

| Reaction Stage | Catalyst Type | Specific Examples |

| Aldol Condensation | Tertiary Amines | Triethylamine |

| Alkali Catalysts | Alkali Metal Hydroxides, Carbonates | |

| Hydrogenation | Nickel-based | Raney Nickel |

| Copper-based | Copper Chromite, Copper-Aluminum | |

| Noble Metal | Palladium on Carbon |

Process Optimization Strategies for Enhanced Yield and Purity of 2,2-Dimethylpropane-1,3-diol

To maximize the yield and purity of neopentyl glycol, several process parameters are carefully controlled and optimized. A significant challenge is the formation of by-products, such as the neopentyl glycol ester of hydroxypivalic acid, which can form via a Tishchenko reaction with the HPA intermediate. mdpi.com

Key optimization strategies include:

Control of Reaction Conditions : Adjusting temperature and pressure during hydrogenation is crucial. For instance, processes using copper-based catalysts may operate at temperatures from 110 to 180 °C and moderate pressures. mdpi.com

Reactant Concentration : The concentration of hydroxypivaldehyde in the feed stream for hydrogenation is typically kept between 15 to 60 wt% to minimize side reactions. mdpi.com

Purification Techniques : After the reaction, neopentyl glycol is separated from by-products and unreacted materials. Common purification methods include distillation (often azeotropic or vacuum distillation), crystallization, and solvent extraction. mdpi.com

Impurity Removal : To prevent premature deactivation of the hydrogenation catalyst, upstream purification steps are implemented. This can involve filtering the effluent from the aldol condensation reactor to remove solid particles and decanting it to separate organic and aqueous streams. pnu.ac.ir In some processes, the crude product is saponified to convert esters back to neopentyl glycol before final distillation. mdpi.com

Esterification Protocols for this compound

The final step in the synthesis is the conversion of neopentyl glycol to this compound. This is achieved through esterification, where the two hydroxyl groups of the diol react with a heptanoic acid source.

Direct Esterification of 2,2-Dimethylpropane-1,3-diol with Heptanoic Acid Derivatives

Direct esterification involves the reaction of neopentyl glycol with heptanoic acid, typically in the presence of a catalyst. The reaction produces the desired diester and water as a by-product. To drive the reaction to completion, the water is continuously removed, often through azeotropic distillation. doaj.org

Several catalytic systems can be employed for this reaction:

Homogeneous Acid Catalysts : Acids like p-toluenesulfonic acid are effective for this type of esterification. pnu.ac.ir

Heterogeneous Catalysts : Acidic ion-exchange resins are also used, offering the advantage of easy separation from the reaction mixture by filtration. pnu.ac.irpnu.ac.ir

Enzymatic Catalysis : A "green" synthesis route utilizes enzymes, such as the immobilized lipase Novozym® 435, in a solvent-free medium. nih.govum.es This biocatalytic approach can achieve high yields (over 95%) and produces a high-purity product. um.es To overcome the inhibitory effect of high acid concentrations on the enzyme, a fed-batch strategy, where heptanoic acid is added stepwise, can be employed. nih.govum.es

The table below outlines various research findings on the direct esterification of neopentyl glycol.

| Carboxylic Acid | Catalyst | Key Findings |

| Heptanoic Acid | Novozym® 435 (Immobilized Lipase) | Achieved >95% yield in a solvent-free system at 70°C. Stepwise addition of acid prevents enzyme inhibition. nih.govum.es |

| Acetic and 2-Ethylhexanoic Acids | Self-catalysis (excess acid) | With an 8-fold molar excess of acid, 95% yield was achieved. Optimal temperatures were 100-110°C for acetic acid and 160-170°C for 2-ethylhexanoic acid. doaj.org |

| Various Fatty Acids | Acidic Ion-Exchange Resin | Reaction completed within 4-5 hours using toluene (B28343) as an azeotroping agent to remove water. pnu.ac.ir |

Transesterification Reactions as Alternative Synthetic Routes

Transesterification provides an alternative pathway to synthesize this compound. In this method, neopentyl glycol reacts with an ester of heptanoic acid, such as methyl heptanoate (B1214049). The reaction involves exchanging the alcohol moiety of the starting ester (e.g., methanol) with neopentyl glycol, forming the desired diester and the displaced alcohol as a by-product.

This approach is particularly relevant in the production of biolubricants from vegetable oils. A common strategy is a double transesterification process:

Triglycerides from a vegetable oil (e.g., canola or palm oil) are first transesterified with methanol (B129727) to produce fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net

The resulting FAME mixture, which contains methyl heptanoate among other esters, is then reacted with neopentyl glycol in a second transesterification step to produce the neopentyl glycol diesters. mdpi.comresearchgate.net

The equilibrium of the second reaction is shifted toward the product by removing the low-boiling alcohol (methanol) via evaporation, often under vacuum. mdpi.com Catalysts for this reaction can be homogeneous, such as sodium methoxide (B1231860) or p-toluenesulfonic acid, or enzymatic, using immobilized lipases. mdpi.comresearchgate.net Studies have shown that sodium methoxide is a highly effective homogeneous catalyst for this transformation, achieving high conversion rates. mdpi.com

Synthetic Methodologies for this compound and its Chemical Precursors

The synthesis of this compound, a diester valued for its stability and emollient properties, is accomplished through the esterification of its chemical precursors: 2,2-dimethylpropane-1,3-diol (neopentyl glycol) and heptanoic acid. atamanchemicals.com The production of these precursors involves distinct and well-established industrial chemical processes.

Synthesis of 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol)

Neopentyl glycol (NPG) is produced industrially through a two-step process that begins with the aldol condensation of isobutyraldehyde and formaldehyde. mdpi.comresearchgate.net This reaction forms the intermediate hydroxypivaldehyde (HPA). Subsequently, HPA is converted to NPG through one of two primary methods: hydrogenation or a Cannizzaro reaction. mdpi.com

The hydrogenation route is of significant industrial importance and involves reacting HPA with hydrogen gas, typically in the presence of a metal catalyst such as copper, nickel, or ruthenium. mdpi.comnih.gov Reaction conditions for hydrogenation can vary, with temperatures ranging from 50 to 250 °C and pressures from 0.1 to 30 MPa. mdpi.com The alternative Cannizzaro reaction involves treating HPA with excess formaldehyde in a strong alkali solution, which results in the simultaneous oxidation and reduction of the intermediate, yielding NPG and a formate (B1220265) salt. mdpi.com

Synthesis of Heptanoic Acid

Heptanoic acid is principally derived from a renewable resource: castor oil. castoroil.ingoogle.com The manufacturing process starts with the pyrolysis (thermal cracking) of ricinoleic acid, the primary fatty acid in castor oil. castoroil.inexpertmarketresearch.com This high-temperature process cleaves the ricinoleic acid molecule to produce heptaldehyde and undecylenic acid. castoroil.ingoogle.com

The resulting heptaldehyde is then converted to heptanoic acid through oxidation. wikipedia.org This is commonly achieved by reacting heptaldehyde with oxygen or air, a process that can be conducted with or without a catalyst. procurementresource.comgoogle.com When catalysts are used, salts of transition metals are effective. procurementresource.com This oxidation is a high-yield reaction, with some processes reporting yields of 95%. wikipedia.org Other synthetic routes to heptanoic acid include the oxidation of heptaldehyde using reagents like potassium permanganate (B83412) or through malonic ester synthesis. orgsyn.orgquora.comchemicalbook.com

Esterification to form this compound

The final synthesis of this compound is achieved by the esterification of neopentyl glycol with two equivalents of heptanoic acid. atamanchemicals.com A notable green chemistry approach to this synthesis utilizes an enzymatic pathway. This method employs an immobilized lipase, such as Novozym® 435, as a biocatalyst in a solvent-free system. nih.govresearchgate.net The reaction is conducted in an open-air reactor, which facilitates the removal of water produced during the reaction, thereby driving the equilibrium towards the formation of the diester product. nih.govresearchgate.net Research has shown that optimizing reaction conditions, such as temperature and catalyst concentration, can lead to very high conversion rates. nih.govresearchgate.net

A strategy of stepwise addition of heptanoic acid has been shown to overcome the inhibitory effects of high acid concentrations on the enzyme, leading to improved yields. nih.gov By dividing the stoichiometric amount of heptanoic acid into smaller portions and adding them as the reaction progresses, a conversion rate of 95% can be achieved. nih.govresearchgate.net A final addition of neopentyl glycol can further increase the conversion to as high as 99.8%. um.es

| Parameter | Condition | Resulting Yield/Conversion | Reference |

|---|---|---|---|

| Biocatalyst | Novozym® 435 | 90% Yield | nih.govresearchgate.net |

| Catalyst Concentration | 7.5% (w/w) | ||

| Temperature | 70 °C | ||

| Reaction Strategy | Stepwise addition of heptanoic acid | 95% Conversion | researchgate.net |

| Final Step | Addition of neopentyl glycol | 99.8% Conversion | um.es |

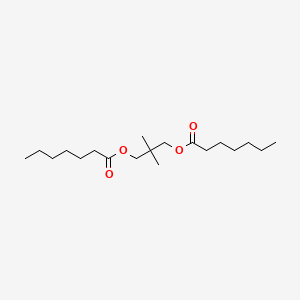

Structure

2D Structure

Properties

IUPAC Name |

(3-heptanoyloxy-2,2-dimethylpropyl) heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-5-7-9-11-13-17(20)22-15-19(3,4)16-23-18(21)14-12-10-8-6-2/h5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTKYSGFUISGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865400 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-04-9 | |

| Record name | Neopentyl glycol diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27841-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl glycol diheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1,3-diyl bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIHEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LKW3C543X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Purification and Isolation Strategies for 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate

Following synthesis, the purification of 2,2-dimethylpropane-1,3-diyl bisheptanoate is essential to remove unreacted precursors, catalysts, and by-products. The high boiling point of this diester dictates the use of specific advanced purification techniques. echemi.com

One significant advantage of the enzymatic synthesis route is the high purity of the resulting product. In some cases, the final product is of sufficient quality for use in cosmetic applications without requiring further intensive purification steps. nih.govresearchgate.net

For esters synthesized via traditional chemical methods, a multi-step purification process is typically employed. This often begins with neutralization and washing. The crude ester is washed with a basic solution, such as sodium bicarbonate, to remove any residual acidic catalyst and unreacted heptanoic acid. researchgate.net This is followed by washing with water to remove salts and other water-soluble impurities. researchgate.net

Due to the compound's high boiling point and thermal sensitivity, vacuum distillation or rectification is a common method for isolation. finechem-mirea.ru Operating under reduced pressure allows the ester to vaporize at a lower temperature, preventing thermal decomposition.

For achieving very high purity or for separating closely related impurities, column chromatography is an effective strategy. researchgate.net Silica gel is a common stationary phase for the purification of esters. researchgate.net Furthermore, analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can be scaled up for preparative separation to isolate the final product with high purity. sielc.comsielc.com

The purification of the precursor neopentyl glycol also involves sophisticated methods to ensure high purity before it is used in esterification. Crude NPG can be contaminated with salts and other organic by-products from its synthesis. google.com Purification strategies include liquid-liquid extraction with organic solvents, azeotropic distillation, and wiped-film evaporation. google.comgoogle.comgoogle.com These methods are designed to efficiently separate NPG from impurities, particularly sodium salts, which can cause decomposition at high temperatures. google.com

| Purification Step | Parameter | Value/Condition | Reference |

|---|---|---|---|

| Extraction | Solvent System | Toluene (B28343) and Isobutanol Mixture | google.com |

| Operating Temperature | 60 °C | ||

| Wiped-Film Evaporation (of saponified NPG) | Pressure | 80-100 mmHg | google.com |

| Jacket Temperature | 150-180 °C | ||

| Azeotropic Distillation | Azeotroping Agent | Tetralin | google.com |

| Distillation Conditions | 138 °C and 100 mm pressure |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate

Hydrolytic Degradation Pathways of the Diester

The hydrolysis of 2,2-dimethylpropane-1,3-diyl bisheptanoate involves the cleavage of its two ester bonds to yield neopentyl glycol and two equivalents of heptanoic acid. This process can be catalyzed by either acids or bases, with the reaction mechanism being significantly affected by the steric bulk of the neopentyl group.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of esters typically proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of a carboxylic acid. doaj.org

For this compound, this process occurs in two sequential steps, with the hydrolysis of the first ester group forming the monoester intermediate, 2,2-dimethyl-3-hydroxypropyl heptanoate (B1214049), which then undergoes further hydrolysis to yield neopentyl glycol.

The general mechanism for the acid-catalyzed hydrolysis of one of the ester groups is as follows:

Protonation of the carbonyl oxygen: (CH₃)₂C(CH₂OCOC₆H₁₃)₂ + H₃O⁺ ⇌ (CH₃)₂C(CH₂OC(OH⁺)C₆H₁₃)(CH₂OCOC₆H₁₃) + H₂O

Nucleophilic attack by water: (CH₃)₂C(CH₂OC(OH⁺)C₆H₁₃)(CH₂OCOC₆H₁₃) + H₂O ⇌ (CH₃)₂C(CH₂OC(OH)(OH₂⁺)C₆H₁₃)(CH₂OCOC₆H₁₃)

Proton transfer: (CH₃)₂C(CH₂OC(OH)(OH₂⁺)C₆H₁₃)(CH₂OCOC₆H₁₃) + H₂O ⇌ (CH₃)₂C(CH₂OC(OH)₂C₆H₁₃)(CH₂OCOC₆H₁₃) + H₃O⁺

Elimination of neopentyl glycol monoester: (CH₃)₂C(CH₂OC(OH)₂C₆H₁₃)(CH₂OCOC₆H₁₃) ⇌ (CH₃)₂C(CH₂OH)(CH₂OCOC₆H₁₃) + C₆H₁₃COOH + H⁺

Due to the steric hindrance of the neopentyl group, the rate of hydrolysis is generally slower compared to esters with less bulky alcohol moieties. Kinetic studies on the esterification of neopentyl glycol with various carboxylic acids, which is the reverse reaction of hydrolysis, have shown that the formation of the monoester is significantly faster than the subsequent formation of the diester. vtt.fiacs.org This suggests that during hydrolysis, the cleavage of the first ester group is the rate-limiting step.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. doaj.org

The mechanism for the base-catalyzed hydrolysis of one of the ester groups in this compound is as follows:

Nucleophilic attack by hydroxide ion: (CH₃)₂C(CH₂OCOC₆H₁₃)₂ + OH⁻ → (CH₃)₂C(CH₂OC(O⁻)(OH)C₆H₁₃)(CH₂OCOC₆H₁₃)

Formation of a tetrahedral intermediate and elimination of the alkoxide: (CH₃)₂C(CH₂OC(O⁻)(OH)C₆H₁₃)(CH₂OCOC₆H₁₃) → C₆H₁₃COOH + ⁻O-CH₂-C(CH₃)₂-CH₂-OCOC₆H₁₃

Proton transfer: C₆H₁₃COOH + ⁻O-CH₂-C(CH₃)₂-CH₂-OCOC₆H₁₃ → C₆H₁₃COO⁻ + HO-CH₂-C(CH₃)₂-CH₂-OCOC₆H₁₃

The steric hindrance of the neopentyl group also plays a crucial role in the rate of base-catalyzed hydrolysis. The bulky substituents around the ester linkage can impede the approach of the hydroxide nucleophile, thereby slowing down the reaction rate compared to less hindered esters. chemrxiv.org

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alcohol group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either acids or bases. For this compound, transesterification would involve the reaction with an alcohol (R'OH) to produce a new ester and neopentyl glycol.

(CH₃)₂C(CH₂OCOC₆H₁₃)₂ + 2 R'OH ⇌ 2 C₆H₁₃COOR' + (CH₃)₂C(CH₂OH)₂

The reactivity in transesterification reactions is influenced by the steric hindrance of both the neopentyl group and the incoming alcohol. Primary alcohols are generally more reactive than secondary alcohols due to less steric crowding around the hydroxyl group. nih.gov Kinetic studies on the transesterification of neopentyl glycol with fatty acid methyl esters have been conducted to produce biolubricants. nih.gov These studies often require elevated temperatures and catalysts to proceed at a reasonable rate.

Oxidative Transformations and Stability under Oxidizing Conditions

Diesters of neopentyl glycol are known to possess good thermal and oxidative stability. jiuanchemical.com This stability is attributed to the absence of β-hydrogens in the neopentyl glycol moiety, which are typically susceptible to oxidation. The degradation of the parent alcohol, neopentyl glycol, can occur through chemical oxidation to form harmless compounds. researchgate.netzbaqchem.com

While specific data on the oxidative degradation of this compound is limited, it is expected to be more resistant to oxidation compared to esters derived from linear diols. The primary sites for oxidative attack would likely be the α-carbons of the heptanoate chains.

Mechanistic Studies on the Stability and Cleavage of Ester Linkages

The stability of the ester linkages in this compound is a key feature of this molecule. The steric hindrance provided by the gem-dimethyl groups on the neopentyl core physically shields the carbonyl carbons of the ester groups from nucleophilic attack. This steric protection is the primary reason for the enhanced hydrolytic stability of neopentyl glycol esters.

Mechanistic studies on the cleavage of sterically hindered esters often highlight the slower reaction rates compared to their less hindered counterparts. While detailed computational or experimental studies specifically on the cleavage of the ester linkages in this compound are not widely available, the general principles of steric effects on ester reactivity are well-established.

Spectroscopic and Structural Characterization of 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 2,2-dimethylpropane-1,3-diyl bisheptanoate, both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the neopentyl glycol core, the two heptanoate (B1214049) chains are chemically equivalent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.89 | Triplet | 6H | -CH₂CH₃ |

| ~1.28 | Multiplet | 12H | -(CH₂)₃- |

| ~1.60 | Quintet | 4H | -CH₂ CH₂COO- |

| ~2.25 | Triplet | 4H | -CH₂COO - |

| ~3.85 | Singlet | 4H | -OCH₂ C(CH₃)₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~14.0 | -CH₂C H₃ |

| ~22.4 | -C H₂CH₃ |

| ~24.9 | -C H₂CH₂COO- |

| ~28.9 | -CH₂C H₂CH₂- |

| ~31.5 | -C H₂CH₂CH₃ |

| ~34.3 | -C H₂COO- |

| ~70.5 | -OC H₂C(CH₃)₂- |

| ~35.0 | -OC (CH₃)₂- |

| ~21.8 | -C(C H₃)₂- |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically appearing around 1740-1735 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ester group in the 1250-1100 cm⁻¹ region, and various C-H stretching and bending vibrations from the alkyl chains.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond vibrations within the alkyl chains and the symmetric C-H bending modes would be expected to show strong signals in the Raman spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2955-2855 | Strong | C-H stretching (alkyl) |

| 1738 | Very Strong | C=O stretching (ester) |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| 1245 | Strong | C-O stretching (ester, asymmetric) |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a molecule, which can provide valuable structural information. For this compound (molar mass: 328.49 g/mol ), techniques such as electrospray ionization (ESI) or electron ionization (EI) could be employed.

Under EI-MS, the molecular ion peak [M]⁺ at m/z 328 would be expected, although it may be of low abundance. The fragmentation pattern would likely involve the cleavage of the ester bonds. Key fragment ions could include those corresponding to the loss of a heptanoyloxy group, the loss of a heptanoic acid molecule, and ions characteristic of the neopentyl glycol core and the heptanoate side chains.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Assignment |

|---|---|

| 328 | [M]⁺ (Molecular Ion) |

| 215 | [M - C₇H₁₃O₂]⁺ |

| 199 | [M - C₇H₁₃O₂ - H₂O]⁺ |

| 113 | [C₇H₁₃O]⁺ (Heptanoyl cation) |

| 85 | [C₅H₉O]⁺ |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This technique is crucial for verifying the empirical and molecular formula of a synthesized compound. For this compound, with a molecular formula of C₁₉H₃₆O₄, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 19 | 228.19 | 69.46% |

| Hydrogen | H | 1.01 | 36 | 36.36 | 11.08% |

Experimental results from elemental analysis of a pure sample should closely match these theoretical values to confirm the stoichiometry of the compound.

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound, which is likely a liquid or a low-melting solid at room temperature, can be challenging, analysis of related crystalline derivatives would provide invaluable structural insights.

Computational Chemistry and Theoretical Studies on 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate

Conformational Analysis and Energy Landscapes of the Diester

The flexibility of the 2,2-dimethylpropane-1,3-diyl bisheptanoate molecule, which arises from the rotation around several single bonds, gives rise to a multitude of possible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and to map the potential energy surface that dictates the transitions between them. These studies are typically performed using computational methods such as molecular mechanics and density functional theory (DFT). nih.govresearchgate.net

For this compound, the key dihedral angles that define its conformation are those associated with the ester groups and the heptanoate (B1214049) chains. The rotation around the C-O and C-C bonds of the ester linkages and the alkyl chains leads to a complex energy landscape with numerous local minima. The central quaternary carbon of the neopentyl group restricts the flexibility of the core structure, but the two heptanoate side chains can adopt various folded and extended conformations.

Computational studies on similar flexible molecules indicate that the lowest energy conformations are often those that minimize steric hindrance and optimize intramolecular interactions. mdpi.com In the case of this diester, extended-chain conformations are generally favored in the gas phase, while in a condensed phase, more compact or folded conformations may become more prevalent due to intermolecular packing effects.

A representative approach to conformational analysis involves a systematic search of the potential energy surface by rotating key dihedral angles, followed by geometry optimization of the resulting structures. The relative energies of the stable conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Representative Torsional Barriers for a Neopentyl Glycol Diester

| Torsional Bond | Description | Estimated Rotational Energy Barrier (kcal/mol) |

|---|---|---|

| O=C-O-CH₂ | Rotation around the ester C-O bond | ~10-15 |

| C-O-CH₂-C | Rotation of the entire ester group relative to the neopentyl core | ~3-5 |

| CH₂-CH₂ (in heptanoate chain) | Rotation within the alkyl chain (gauche-anti) | ~3-4 |

Note: The data in this table are estimated values based on typical bond rotation barriers in similar organic esters and are for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the electronic structure of molecules. researchgate.net These calculations can provide detailed information about the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. edu.krd A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. edu.krd

For an ester like this compound, the HOMO is typically localized on the oxygen atoms of the ester groups, which have lone pairs of electrons. The LUMO is usually centered on the carbonyl group (C=O) of the esters. This distribution suggests that the ester groups are the most reactive sites in the molecule, being susceptible to nucleophilic attack at the carbonyl carbon.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.7 |

| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |

Note: These values are representative and obtained from DFT calculations on similar ester molecules. They serve to illustrate the typical electronic properties.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ugent.be For lubricants like this compound, MD simulations can provide detailed insights into the nature and strength of intermolecular interactions that govern important bulk properties such as viscosity, density, and thermal conductivity. purdue.eduresearchgate.net

In an MD simulation, the forces between molecules are described by a force field, which is a set of empirical potential energy functions. These forces include both van der Waals interactions (arising from temporary fluctuations in electron density) and electrostatic interactions (due to the permanent charge distribution in the molecule). The simulation tracks the trajectories of all atoms in a system, allowing for the calculation of macroscopic properties from the microscopic behavior.

Studies on similar ester-based lubricants have shown that viscosity is strongly correlated with the strength of intermolecular interactions. d-nb.info Stronger interactions lead to greater resistance to flow and thus higher viscosity. MD simulations can be used to predict how viscosity changes with temperature and pressure, providing valuable data for lubricant design. purdue.edu

Theoretical Studies on Structure-Property Relationships and Predictive Modeling

Theoretical studies on this compound focus on establishing clear relationships between its molecular structure and its macroscopic properties. The excellent thermal stability of neopentyl polyol esters is a direct consequence of the absence of β-hydrogens on the neopentyl core, which inhibits a common thermal decomposition pathway (elimination reaction). mdpi.com

The length and branching of the fatty acid chains also play a crucial role. The two heptanoate chains in this molecule provide the necessary viscosity for effective lubrication. Longer chains would generally lead to a higher viscosity, while shorter chains would result in a lower viscosity.

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) models, seeks to develop mathematical equations that can predict the properties of a molecule based on its structural features. ua.ptncsu.edu For a series of diesters, a QSPR model could be developed to predict viscosity based on parameters such as molecular weight, number of carbon atoms in the side chains, and molecular shape descriptors. These models, once validated, can be used to rapidly screen new candidate lubricant molecules without the need for extensive synthesis and testing.

For example, a simplified model for viscosity might take the form:

log(viscosity) = c₀ + c₁(Molecular Weight) + c₂(Chain Length) + ...

where the coefficients (c₀, c₁, c₂, ...) are determined by fitting the model to experimental data for a range of similar esters. Such models are powerful tools in the rational design of new lubricants with tailored properties.

Environmental Fate and Degradation Pathways of 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate

Biodegradation Mechanisms and Assessment of Biodegradability

It is worth noting that studies on a similar compound, 2-methyl-1,3-propanediol, have shown it to be inherently biodegradable nih.govresearchgate.net. However, there is conflicting information regarding neopentyl glycol, with some sources indicating it is not readily biodegradable jiuanchemical.com. The biodegradability of heptanoic acid, a straight-chain fatty acid, is expected to be rapid.

Table 1: Summary of Available Biodegradability Information

| Parameter | Finding | Source |

|---|---|---|

| Biodegradability of 2,2-Dimethylpropane-1,3-diyl bisheptanoate | No data available | Safety Data Sheet echemi.com |

| Expected Primary Biodegradation Pathway | Enzymatic Hydrolysis | General Chemical Principles |

| Biodegradability of 2,2-dimethylpropane-1,3-diol (Hydrolysis Product) | Not readily biodegradable | jiuanchemical.com |

| Biodegradability of 2-methyl-1,3-propanediol (Analogue) | Inherently biodegradable | nih.govresearchgate.net |

Hydrolysis in Aqueous Environments and Influence of Environmental Factors

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments. For this compound, this process would involve the reaction with water to break the ester linkages, yielding neopentyl glycol and heptanoic acid . The rate of hydrolysis is influenced by several environmental factors, most notably pH and temperature.

Generally, the ester bonds in neopentyl glycol esters are characterized by enhanced thermal stability and resistance to hydrolysis wikipedia.org. This stability is attributed to the branched molecular structure of the neopentyl glycol moiety. While specific hydrolysis rate constants for this compound are not available in the reviewed literature, it is expected that hydrolysis would occur under both acidic and basic conditions, with the rate being significantly slower at neutral pH. Increased temperatures would also be expected to accelerate the rate of hydrolysis.

Adsorption and Mobility in Different Environmental Compartments (Soil, Sediment)

The adsorption and mobility of this compound in soil and sediment are critical factors in determining its distribution and potential for groundwater contamination. Specific experimental data on the soil adsorption coefficient (Koc) for this compound are not available. However, its mobility can be inferred from its physicochemical properties.

As a diester with long alkyl chains, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Log Kow). These characteristics suggest a strong tendency to adsorb to the organic matter in soil and sediment. Consequently, the mobility of this compound in the subsurface is likely to be low, and it would be expected to partition primarily to soil and sediment rather than remaining in the aqueous phase. A safety data sheet for the compound indicates "no data available" for its mobility in soil echemi.com.

Volatilization and Atmospheric Persistence of the Compound

The potential for a chemical to volatilize from soil or water surfaces into the atmosphere is governed by its vapor pressure and Henry's Law constant. For this compound, a predicted boiling point of 402.1°C at 760 mmHg suggests a low vapor pressure at ambient temperatures alfa-chemistry.comchemicalbook.com. This indicates that volatilization is not expected to be a significant environmental fate process.

Should the compound enter the atmosphere, its persistence would be determined by its susceptibility to atmospheric degradation processes, primarily through reactions with photochemically produced hydroxyl radicals. While specific data for this compound is unavailable, it is generally expected that organic compounds of this nature would undergo degradation in the atmosphere.

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The potential for bioconcentration is often estimated using the octanol-water partition coefficient (Log Kow).

A safety data sheet for this compound states that there is "no data available" regarding its bioaccumulative potential echemi.com. Due to its expected low water solubility and likely high Log Kow, there may be a potential for bioconcentration in aquatic organisms. However, without experimental data from bioconcentration factor (BCF) studies, this remains an estimation. The bioconcentration potential of its hydrolysis product, 2-methyl-1,3-propanediol, is considered low due to its low Log Kow of -0.6 nih.govresearchgate.net.

Identification and Characterization of Environmental Transformation Products

The primary environmental transformation products of this compound are expected to result from hydrolysis, both biotic and abiotic. These products are 2,2-dimethylpropane-1,3-diol (neopentyl glycol) and heptanoic acid .

2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol): This is a white crystalline solid that is soluble in water noaa.gov. Its production can have environmental impacts related to water consumption and the generation of chemical waste jiuanchemical.com. While it is used in the synthesis of polyesters to enhance stability, concerns have been raised about its own persistence in the environment, with some data suggesting it is not readily biodegradable jiuanchemical.comwikipedia.org.

Heptanoic Acid: This is a seven-carbon straight-chain fatty acid. As a naturally occurring type of molecule, it is expected to be readily biodegradable in the environment through common metabolic pathways.

Further degradation of these initial transformation products would lead to simpler organic molecules and eventually mineralization to carbon dioxide and water.

Applications in Advanced Materials Science and Engineering Excluding Clinical Aspects

Utilization as a Plasticizer in Polymer Formulations

Influence on Mechanical Properties, Flexibility, and Durability of Polymers

The incorporation of 2,2-Dimethylpropane-1,3-diyl bisheptanoate into polymer formulations leads to a notable improvement in their mechanical properties. As a plasticizer, it imparts softness and resistance to cracking, which is crucial for materials that need to withstand mechanical strain and environmental stressors like temperature fluctuations and moisture. atamanchemicals.com The highly branched and compact structure of the neopentyl glycol component of this ester contributes to high thermal stability and excellent resistance to hydrolysis, further enhancing the durability of the polymer products. allhdi.com

Table 1: Illustrative Impact of Plasticizers on Polymer Mechanical Properties (Note: This table is a generalized representation and not specific to this compound due to a lack of available data.)

| Property | Unplasticized Polymer (Typical) | Plasticized Polymer (Typical) |

| Tensile Strength | High | Lower |

| Elongation at Break | Low | High |

| Flexibility | Low | High |

| Durability | Moderate | High |

Employment in Coating Formulations for Enhanced Performance

In the realm of paints and coatings, this compound serves as a valuable component for enhancing performance. It acts as a binder and film-forming agent, contributing to improved durability and adhesion, which results in long-lasting finishes. jiuanchemical.com

Impact on Adhesion Properties and Resistance to Environmental Degradation

Coatings formulated with this compound exhibit improved flow and leveling characteristics, which contribute to the formation of smooth, uniform surfaces. atamanchemicals.com These uniform films demonstrate enhanced resistance to environmental factors such as UV degradation and chemical attack. atamanchemicals.com The inherent stability of the compound helps in maintaining the integrity of the coating over time, preventing cracking and degradation. atamanchemicals.com

Role as a Modifier in Adhesive Formulations for Improved Performance Characteristics

This compound is also employed as a modifier in adhesive and sealant formulations to enhance their performance. Its inclusion can improve the elasticity, adhesion, and environmental resistance of these products. atamanchemicals.com By augmenting the physical properties of adhesives, it contributes to their reliability in demanding conditions, including temperature extremes and mechanical stress. atamanchemicals.com

Development of Synthetic Lubricating Esters with Optimized Performance Attributes

In the lubricant industry, this compound functions as a synthetic base oil. jiuanchemical.com The esterification of neopentyl glycol with fatty acids produces synthetic lubricating esters with a reduced potential for oxidation or hydrolysis compared to natural esters. atamanchemicals.com

Neopentyl glycol esters, in general, are known for their excellent thermal and oxidative stability, which reduces oil breakdown at high temperatures. jiuanchemical.com They also possess wear-resistant properties that contribute to prolonging the life of machinery. jiuanchemical.com The unique molecular structure of neopentyl glycol esters provides a steric hindrance effect, which significantly reduces their susceptibility to oxidation and hydrolysis. nih.gov This leads to lubricants with an extended service life and improved efficiency. nih.gov

A study on a neopentylglycol diester (NPGDE) synthesized from palm oil fatty acids demonstrated an oxidative stability of 184 °C, a flash point of 235 °C, and a high viscosity index of 160, making it suitable for lubrication applications. analis.com.my The viscosity of this NPGDE was 50.07 cSt at 40 °C and 11.47 cSt at 100 °C. analis.com.my While this data is for a related neopentyl glycol ester, it provides an indication of the performance attributes that can be expected from esters in this class.

Table 2: Typical Lubricant Properties of Neopentyl Glycol Esters (Note: This table is based on data for a related neopentyl glycol ester and is for illustrative purposes.)

| Property | Value |

| Oxidative Stability (°C) | 184 |

| Flash Point (°C) | 235 |

| Viscosity Index | 160 |

| Viscosity @ 40°C (cSt) | 50.07 |

| Viscosity @ 100°C (cSt) | 11.47 |

Enhancement of Oxidative and Hydrolytic Stability Compared to Natural Esters

One of the most significant advantages of this compound lies in its superior resistance to oxidative and hydrolytic degradation when compared to natural esters, such as vegetable oils and animal fats. This enhanced stability is primarily attributed to the neopentyl structure of the glycol. The presence of two methyl groups on the alpha-carbon atom creates a steric hindrance effect, which effectively shields the ester linkages from chemical attack by water and oxygen.

Natural esters, which are triglycerides of fatty acids, often contain unsaturated double bonds in their fatty acid chains. These sites are particularly susceptible to oxidation, leading to the formation of peroxides, aldehydes, and acids, which can increase the viscosity and corrosivity (B1173158) of the material. In contrast, this compound is a saturated ester, which inherently possesses greater oxidative stability.

The hydrolytic stability of esters is crucial in applications where there is potential for moisture exposure. The ester bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions, resulting in the formation of the parent alcohol and carboxylic acid. This degradation can lead to a loss of performance, for example, in lubricants where it can alter viscosity and load-carrying capacity. The sterically hindered nature of this compound significantly retards this hydrolytic cleavage, making it a more durable alternative to natural esters in moist or humid environments.

To illustrate the difference in stability, the following table presents typical oxidative stability data for neopentyl glycol esters compared to a common natural ester, soybean oil, as measured by the Rancimat method. The Rancimat test is an accelerated oxidation test where the induction time to the onset of significant oxidation is measured.

| Compound | Oxidative Stability (Rancimat Induction Time at 110°C, hours) |

| This compound (Typical) | > 50 |

| Soybean Oil (Typical) | 5 - 10 |

Note: The data presented is representative and can vary based on the specific formulation and presence of antioxidants.

Integration into Polyester (B1180765) Synthesis to Enhance Product Stability

Improvement in Thermal, Light, and Water Stability of Polyester Resins

The integration of the neopentyl glycol moiety into the polyester backbone brings about significant improvements in the resin's resistance to thermal degradation, photodegradation (light stability), and hydrolysis (water stability).

Thermal Stability: The steric hindrance provided by the neopentyl group not only protects the individual ester linkages but also restricts the rotational freedom of the polymer chains. This increased rigidity enhances the thermal stability of the polyester, meaning it can withstand higher temperatures before it begins to degrade. This is a critical property for materials used in automotive applications, electronics, and high-performance coatings.

Water Stability: The inherent hydrolytic stability of the neopentyl glycol ester is transferred to the polyester resin. This results in a polymer that is less susceptible to degradation in humid environments or upon direct contact with water. Research has demonstrated a significant reduction in water absorption for polyester resins containing neopentyl glycol. For instance, a study by Zhang et al. (2019) showed that the inclusion of 30% neopentyl glycol in an unsaturated polyester resin formulation resulted in a 50% decrease in water absorption. This enhanced water resistance is crucial for applications such as marine coatings, bathroom fixtures, and outdoor construction materials.

The following table summarizes the typical improvements observed in polyester resins when modified with neopentyl glycol esters.

| Property | Standard Polyester Resin | Polyester Resin Modified with Neopentyl Glycol Ester |

| Thermal Stability (TGA Onset of Decomposition) | Lower | Higher |

| UV Resistance (Gloss Retention after Exposure) | Lower | Higher |

| Water Absorption (24h immersion, %) | Higher | Lower |

Note: The values are illustrative and the degree of improvement depends on the specific formulation and the concentration of the neopentyl glycol ester.

Structure Property Relationship Studies of 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate and Analogues

Impact of Alkyl Chain Length Variations on Functional Properties

The length of the alkyl chains derived from the carboxylic acid component has a profound and predictable effect on the physicochemical properties of neopentyl glycol diesters. 2,2-Dimethylpropane-1,3-diyl bisheptanoate is formed from heptanoic acid, which has a 7-carbon chain. Variations of this chain length, either shorter or longer, lead to a spectrum of materials with different functional attributes.

Generally, as the carbon chain length of the carboxylic acid increases, the molecular weight of the diester also increases. This directly influences several key properties:

Viscosity: One of the most significant impacts is on viscosity. For a homologous series of neopentyl glycol diesters, a longer alkyl chain results in a higher kinematic viscosity. mdpi.com This is due to increased intermolecular van der Waals forces between the longer, more entangled chains.

Lubricity: Longer carbon chains tend to improve boundary lubrication properties. zslubes.com The polar ester group orients towards the metal surface, while the long nonpolar alkyl chains form a protective film, and increased chain length enhances the strength and effectiveness of this film.

Volatility and Flash Point: As the alkyl chain length and molecular weight increase, the compound's volatility decreases. zslubes.commachinerylubrication.com Consequently, the flash point and fire point, which are measures of a lubricant's resistance to ignition, will increase, enhancing safety at high temperatures. nih.gov

Pour Point: The effect on low-temperature properties like the pour point is more complex. While longer, linear chains can sometimes lead to higher pour points due to more efficient packing and crystallization, the branched nature of the neopentyl glycol core helps to disrupt this packing, generally ensuring good low-temperature fluidity. ukm.my However, very long chains may eventually dominate this effect.

The relationship between alkyl chain length and key functional properties for neopentyl glycol diesters is summarized in the interactive table below.

Interactive Data Table: Effect of Alkyl Chain Length on Diester Properties This table illustrates general trends observed in neopentyl glycol diesters.

| Alkyl Chain Length | Kinematic Viscosity | Volatility | Flash Point | Boundary Lubricity |

|---|---|---|---|---|

| Shorter (e.g., C5) | Lower | Higher | Lower | Good |

| Reference (C7) | Medium | Medium | Medium | Very Good |

Influence of Central Diol Core Modifications on Diester Characteristics

The central diol core of this compound is neopentyl glycol (2,2-dimethylpropane-1,3-diol). The unique structure of this diol, characterized by a quaternary carbon atom with two methyl groups and two hydroxymethyl groups, imparts exceptional stability to its esters. jiuanchemical.comnih.gov Modifying this central core by substituting it with other diols demonstrates the critical role of the "neo" structure.

Key characteristics influenced by the diol core include:

Thermal and Oxidative Stability: The absence of hydrogen atoms on the beta-carbon position (the quaternary carbon) in neopentyl glycol is a defining feature. This structure is highly resistant to thermal degradation pathways like beta-hydride elimination, which is a common decomposition route for other types of esters. This grants neopentyl glycol diesters superior thermal and oxidative stability compared to diesters of linear diols like 1,3-propanediol (B51772) or 1,5-pentanediol.

Hydrolytic Stability: The bulky, sterically hindering methyl groups surrounding the ester linkages in neopentyl glycol diesters provide a shield against hydrolysis. nih.gov This steric hindrance makes it more difficult for water molecules to attack the carbonyl carbon of the ester group, enhancing the compound's stability in the presence of moisture.

Viscosity Index (VI): The compact and rigid structure of the neopentyl core contributes to a high viscosity index. ukm.my This means that the viscosity of the fluid changes less with temperature fluctuations, a highly desirable trait for lubricants operating over a wide temperature range. Diesters made from more flexible, linear diols may exhibit a lower VI.

Crystallinity and Melting Point: The structure of the diol unit significantly influences the melting temperature and crystallinity of diesters. nih.govmdpi.com The symmetrical and branched nature of the neopentyl glycol core disrupts efficient crystal packing, which typically results in a low pour point and good low-temperature fluidity. Replacing it with a more linear or a rigid cyclic diol would alter the packing efficiency and thus change the melting characteristics and pour point. mdpi.com

Interactive Data Table: Impact of Diol Core Structure on Heptanoate (B1214049) Diester Properties A conceptual comparison based on structural principles.

| Diol Core | Structure | Key Feature | Expected Impact on Diester |

|---|---|---|---|

| Ethylene Glycol | Linear | Flexible, no branching | Lower thermal stability, lower VI |

| 1,3-Propanediol | Linear | Flexible, no β-hydrogens | Moderate stability |

| Neopentyl Glycol | Branched | Quaternary Carbon | High thermal & hydrolytic stability, high VI |

Correlation between Molecular Conformation and Material Performance

The three-dimensional shape, or conformation, of a molecule dictates how it interacts with neighboring molecules, which in turn determines the bulk properties of the material. researchgate.net For this compound, the neopentyl glycol core imposes significant conformational restrictions.

The presence of the two methyl groups on the central carbon atom creates steric hindrance that limits the free rotation of the C-C bonds within the diol backbone. zslubes.com This restricted rotation leads to a more rigid molecular structure compared to esters derived from linear diols. This rigidity has several consequences for material performance:

Flow Properties (Viscosity): While increased branching can make it more difficult for molecules to flow past each other, the compact nature of the neopentyl structure helps maintain good viscosity characteristics. machinerylubrication.com The molecule behaves more like a compact, ball-bearing-like structure rather than a flexible, easily entangled chain, which is beneficial for creating fluids with predictable flow.

Intermolecular Interactions: The fixed spatial arrangement of the ester groups influences how the molecules pack together. The conformation affects the accessibility of the polar ester groups for intermolecular dipole-dipole interactions and their ability to adsorb onto surfaces, which is critical for lubricity. zslubes.com

Thermal Properties: A more rigid molecular conformation can lead to higher glass transition temperatures (Tg) in polymeric systems. mdpi.com In a fluid like this compound, the conformational rigidity contributes to its ordered behavior over a range of temperatures, which is reflected in its high viscosity index.

Conformational analysis helps in understanding the relationship between molecular energy and geometry. mdpi.com The favored conformations of these diesters are those that minimize steric and electronic repulsions, and these preferred shapes directly influence the macroscopic performance of the material.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based solely on their molecular structure. nih.govresearchgate.net QSPR models build a mathematical correlation between calculated molecular descriptors (numerical representations of a molecule's structural, electronic, or topological features) and an experimentally measured property. nih.gov

For diesters like this compound and its analogues, QSPR can be a powerful tool for:

Predicting Properties: Before synthesizing a new compound, QSPR models can predict key properties such as viscosity, pour point, flash point, and viscosity index. researchgate.net This allows for the virtual screening of large libraries of potential molecules to identify candidates with the most promising characteristics, saving significant time and resources. bris.ac.uk

Understanding Mechanisms: By analyzing which molecular descriptors are most influential in the model, researchers can gain deeper insight into the structural features that govern a specific property. For example, a QSPR model for viscosity might highlight the importance of descriptors related to molecular size, shape, and branching.

Guiding Molecular Design: With a validated QSPR model, chemists can rationally design new diesters. For instance, if the model indicates that a specific topological index is correlated with a lower pour point, new structures can be designed to optimize that index.

The typical workflow for developing a QSPR model involves several steps:

Data Set Compilation: Gathering a set of molecules with known structures and reliable experimental data for the property of interest.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the dataset.

Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.gov

For neopentyl glycol diesters, QSPR could effectively model the systematic changes in properties resulting from variations in alkyl chain length or modifications to the diol core, making it an invaluable tool in the targeted design of high-performance synthetic esters.

Advanced Analytical Methodologies for Detection and Quantification of 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are the cornerstone for the analysis of 2,2-dimethylpropane-1,3-diyl bisheptanoate in complex cosmetic matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools that offer high sensitivity and selectivity for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. Due to its ester nature, this compound is generally amenable to GC analysis without the need for derivatization, which is often required for its precursor molecules, neopentyl glycol and heptanoic acid. The selection of an appropriate GC column is critical for achieving good separation from other components in a cosmetic formulation. A non-polar or mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for this type of analysis.

The mass spectrometer provides definitive identification based on the compound's unique mass spectrum. Electron ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and reduce matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the analysis of cosmetic ingredients. chromatographyonline.com It is especially useful for analyzing less volatile compounds or for direct analysis of complex mixtures with minimal sample preparation. For this compound, reversed-phase liquid chromatography is the most common approach.

A typical LC-MS/MS method would involve a C18 or similar stationary phase column with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ in the positive ion mode. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio. |

| Sample Volatility | Requires volatile or semi-volatile compounds. | Suitable for a wide range of polarities and volatilities. |

| Derivatization | Generally not required for the ester itself. | Not required. |

| Typical Column | 5% phenyl methyl siloxane or similar. | C18 or other reversed-phase columns. |

| Ionization | Electron Ionization (EI). | Electrospray Ionization (ESI). |

| Detection | Full scan for identification, Selected Ion Monitoring (SIM) for quantification. | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |

Development of Specific Sample Preparation and Derivatization Strategies

The complexity of cosmetic matrices, which can include emulsions, creams, oils, and powders, necessitates effective sample preparation to isolate this compound before instrumental analysis. The choice of sample preparation technique depends on the nature of the cosmetic product and the analytical method to be used.

Sample Preparation for Chromatographic Analysis:

For both GC-MS and LC-MS analysis, the primary goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.

Liquid-Liquid Extraction (LLE): This is a common technique where the cosmetic sample is dissolved or suspended in a suitable solvent system, and the analyte is partitioned into an immiscible solvent. For a non-polar ester like this compound, a combination of a polar solvent (to break the emulsion) and a non-polar solvent (to extract the ester) is often effective. For example, a mixture of methanol and hexane (B92381) could be used.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to LLE. A reversed-phase sorbent (e.g., C18) can be used to retain the non-polar ester while more polar matrix components are washed away. The ester is then eluted with a non-polar solvent.

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for semi-solid and solid samples. The sample is blended with a solid support (like C18-bonded silica), and the resulting mixture is packed into a column. The analyte is then eluted with an appropriate solvent.

Derivatization Strategies:

As previously mentioned, this compound itself generally does not require derivatization for GC-MS or LC-MS analysis. However, derivatization may be necessary for the analysis of its precursors or degradation products, such as neopentyl glycol and heptanoic acid.

For Neopentyl Glycol: The hydroxyl groups of neopentyl glycol can be derivatized to make the molecule more volatile and less polar for GC analysis. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents like acetic anhydride. chromforum.org

For Heptanoic Acid: The carboxylic acid group of heptanoic acid can be esterified (e.g., to its methyl ester) to improve its chromatographic behavior in GC analysis.

Future Research Directions and Emerging Avenues for 2,2 Dimethylpropane 1,3 Diyl Bisheptanoate

Exploration of Green Chemistry Principles in the Synthesis of the Compound

The synthesis of 2,2-Dimethylpropane-1,3-diyl bisheptanoate is a key area for the application of green chemistry principles to minimize environmental impact. Traditional chemical synthesis often involves harsh conditions and the use of hazardous catalysts. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.

One of the most promising green approaches is the use of enzymatic catalysis. The enzymatic synthesis of neopentyl glycol diheptanoate in a solvent-free medium has been demonstrated as a viable and eco-friendly alternative. This method aligns with the principles of green chemistry by reducing or eliminating the use of volatile organic solvents, which are often toxic and contribute to pollution.

Research has shown that the stepwise addition of heptanoic acid during enzymatic synthesis can overcome the inhibitory effects of high substrate concentrations, leading to significantly higher yields. This strategy involves dividing the stoichiometric quantities of the acid into smaller portions and adding them as the reaction progresses.

Future exploration in this area could involve optimizing reaction conditions for enzymatic synthesis, such as temperature and biocatalyst concentration, to further enhance efficiency and yield. The goal is to develop a process that is not only environmentally benign but also economically competitive with traditional synthesis methods. The use of biocatalysts also allows the final product to be labeled as "environmentally-friendly synthesized" due to its enzymatic origin.

Discovery and Application of Novel Catalysts for Efficient Diester Production

The development of novel and efficient catalysts is crucial for the sustainable production of this compound. While traditional catalysts have been effective, they often come with drawbacks such as difficulty in separation from the reaction mixture and environmental concerns.

Immobilized Lipases as Biocatalysts: